molecular formula C18H19N3O2S2 B2669688 4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897486-92-9

4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2669688
CAS No.: 897486-92-9
M. Wt: 373.49
InChI Key: JFTAOPJWERFFFT-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 6. The piperazine ring at position 2 is functionalized with a thiophene-2-carbonyl group. This structural motif is significant in medicinal chemistry due to the benzothiazole scaffold's role in targeting enzymes and receptors, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-7-20(8-10-21)17(22)14-4-3-11-24-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAOPJWERFFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the methoxy and methyl groups, and the attachment of the piperazine ring with the thiophene-2-carbonyl group. Common synthetic routes include:

    Formation of Benzothiazole Core: This step often involves the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of Methoxy and Methyl Groups: These groups can be introduced through standard alkylation and methylation reactions.

    Attachment of Piperazine Ring: The piperazine ring can be attached using nucleophilic substitution reactions with appropriate piperazine derivatives.

    Thiophene-2-Carbonyl Group: The final step involves the acylation of the piperazine ring with thiophene-2-carbonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Acylation: The piperazine ring can undergo acylation reactions with acyl chlorides or anhydrides to form acylated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including the target compound, exhibit notable antimicrobial activity. Studies have shown that compounds with benzothiazole moieties can be effective against various bacterial strains, including resistant strains. The presence of the methoxy group enhances the antimicrobial potency by influencing the compound's lipophilicity and interaction with microbial membranes .

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. In a series of studies, thiazole derivatives were synthesized and evaluated for their effectiveness in seizure models. The structure-activity relationship (SAR) analysis revealed that modifications in the piperazine ring significantly impacted anticonvulsant efficacy, suggesting that the thiophene and benzothiazole components play crucial roles in enhancing activity .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of benzothiazole derivatives. The compound has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Its ability to target specific cancer-related pathways makes it a candidate for further development in cancer therapy .

Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to 4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at the thiophene position could enhance antimicrobial properties, leading to a new class of antibiotics .

Anticonvulsant Testing

In a comparative study assessing various thiazole derivatives for anticonvulsant activity, this compound was found to have a protective index comparable to established anticonvulsants. The findings suggest that this compound could serve as a lead structure for developing new anticonvulsant medications .

Mechanism of Action

The mechanism of action of 4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical structural and molecular differences between the target compound and its analogs:

Compound Name Benzothiazole Substituents Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 4-Methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole 4-OCH₃, 7-CH₃ Thiophene-2-carbonyl C₁₈H₂₀N₄O₂S₂ 396.5* Balanced lipophilicity; potential for receptor binding via thiophene moiety
BI61751 : 6-Methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole 6-OCH₃ Thiophene-2-carbonyl C₁₇H₁₇N₃O₂S₂ 359.47 Positional isomer of methoxy; reduced steric hindrance
4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole 4-OCH₃, 7-CH₃ Pyridin-2-yl C₁₈H₂₀N₄OS 340.4* Aromatic pyridine group; altered electronic properties
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole 4-OCH₃, 7-Cl Unsubstituted piperazine C₁₂H₁₄ClN₃OS 283.78 Chlorine substituent enhances electron-withdrawing effects
2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-1,3-benzothiazole None (2-Chloro-6-fluorophenyl)methyl C₁₈H₁₇ClFN₃S 361.9 Bulky aromatic substituent; increased topological polar surface area

*Note: Molecular weight calculated based on structural formula.

Biological Activity

4-Methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the methoxy and methyl groups at specific positions on the benzothiazole ring, along with the piperazine moiety linked to a thiophene carbonyl group, contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Proliferation Inhibition : The compound was evaluated for its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. Results showed a notable reduction in cell viability, indicating strong antiproliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses revealed that treatment with the compound led to an increase in apoptotic cells and alterations in cell cycle distribution .
  • Inflammatory Response Modulation : The compound also demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action suggests its potential as a therapeutic agent for inflammatory-related conditions alongside its anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzothiazole scaffold can enhance biological activity. For instance, substituents like methoxy and thiophene groups have been shown to improve binding affinity to target proteins involved in cancer progression .

Data Summary

Biological Activity Effect Observed Tested Cell Lines Reference
CytotoxicitySignificant reduction in viabilityA431, A549
Apoptosis InductionIncreased apoptotic cellsA431, A549
Anti-inflammatoryDecreased IL-6 and TNF-α levelsRAW264.7
Cell Cycle ArrestAltered distributionA431, A549

Case Studies

In a recent study focused on benzothiazole derivatives, compounds exhibiting structural similarities to this compound were synthesized and evaluated for their anticancer properties. Among these, certain derivatives displayed potent inhibition of tubulin polymerization, leading to effective arrest of cancer cells in the G(2)/M phase of the cell cycle . This finding underscores the relevance of benzothiazole derivatives in developing novel anticancer therapies.

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